(R)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine
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Overview
Description
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of a dichlorocyclopropane derivative with an amine under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(®-2,2-Difluorocyclopropyl)ethan-1-amine
- ®-1-(®-2,2-Dibromocyclopropyl)ethan-1-amine
- ®-1-(®-2,2-Diiodocyclopropyl)ethan-1-amine
Uniqueness
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C5H9Cl2N |
---|---|
Molecular Weight |
154.03 g/mol |
IUPAC Name |
(1R)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3/t3-,4-/m1/s1 |
InChI Key |
WVRXWJYIBMRGRY-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC1(Cl)Cl)N |
Canonical SMILES |
CC(C1CC1(Cl)Cl)N |
Origin of Product |
United States |
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